3-(3,4-Dihydroxyphenyl)-2,3-dihydro-1-methyl-1H-indene-4,5-diol, cis
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Overview
Description
3-(3,4-Dihydroxyphenyl)-2,3-dihydro-1-methyl-1H-indene-4,5-diol, cis is a complex organic compound characterized by its unique structure, which includes multiple hydroxyl groups and an indene backbone. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dihydroxyphenyl)-2,3-dihydro-1-methyl-1H-indene-4,5-diol, cis typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of a dihydroxyphenyl derivative, followed by cyclization to form the indene structure. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that allow for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality. The choice of solvents, catalysts, and reaction conditions is crucial to maximize efficiency and minimize costs .
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dihydroxyphenyl)-2,3-dihydro-1-methyl-1H-indene-4,5-diol, cis undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form different hydroxy derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure selective reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various hydroxy derivatives .
Scientific Research Applications
3-(3,4-Dihydroxyphenyl)-2,3-dihydro-1-methyl-1H-indene-4,5-diol, cis has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential antioxidant properties and interactions with biological systems.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a component in various chemical processes
Mechanism of Action
The mechanism by which 3-(3,4-Dihydroxyphenyl)-2,3-dihydro-1-methyl-1H-indene-4,5-diol, cis exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxyl groups play a crucial role in these interactions, facilitating binding to active sites and modulating biological pathways. The compound’s structure allows it to participate in redox reactions, contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydroxyphenylalanine (DOPA): A precursor to neurotransmitters like dopamine.
Catechol: A simple dihydroxybenzene with antioxidant properties.
Epicatechin: A flavonoid with similar hydroxyl groups and biological activities
Uniqueness
What sets 3-(3,4-Dihydroxyphenyl)-2,3-dihydro-1-methyl-1H-indene-4,5-diol, cis apart is its indene backbone, which provides unique structural features and reactivity compared to other similar compounds. This uniqueness makes it a valuable compound for specific applications in synthetic chemistry and biological research .
Properties
Molecular Formula |
C16H16O4 |
---|---|
Molecular Weight |
272.29 g/mol |
IUPAC Name |
(1S,3S)-3-(3,4-dihydroxyphenyl)-1-methyl-2,3-dihydro-1H-indene-4,5-diol |
InChI |
InChI=1S/C16H16O4/c1-8-6-11(9-2-4-12(17)14(19)7-9)15-10(8)3-5-13(18)16(15)20/h2-5,7-8,11,17-20H,6H2,1H3/t8-,11-/m0/s1 |
InChI Key |
WOOMYYHYWLXERO-KWQFWETISA-N |
Isomeric SMILES |
C[C@H]1C[C@H](C2=C1C=CC(=C2O)O)C3=CC(=C(C=C3)O)O |
Canonical SMILES |
CC1CC(C2=C1C=CC(=C2O)O)C3=CC(=C(C=C3)O)O |
Origin of Product |
United States |
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